Cas no 126921-45-7 (Quinoline,4-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]-)
126921-45-7 structure
Product Name:Quinoline,4-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]-
CAS-nummer:126921-45-7
MF:C22H25N3
MW:331.454005002975
CID:203505
PubChem ID:3080021
Update Time:2025-04-19
Quinoline,4-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Quinoline,4-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]-
- 4-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline
- BRN 4526317
- 126921-45-7
- Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
- 4-(2-(4-(3-Methylphenyl)-1-piperazinyl)ethyl)quinoline
- DTXSID90155331
-
- Inchi: 1S/C22H25N3/c1-18-5-4-6-20(17-18)25-15-13-24(14-16-25)12-10-19-9-11-23-22-8-3-2-7-21(19)22/h2-9,11,17H,10,12-16H2,1H3
- InChI-sleutel: GQSXKWUTTMQELA-UHFFFAOYSA-N
- LACHT: N1(CCC2C=CN=C3C=CC=CC=23)CCN(C2C=CC=C(C)C=2)CC1
Berekende eigenschappen
- Exacte massa: 331.20505
- Monoisotopische massa: 331.204847810g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 404
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 19.4Ų
Experimentele eigenschappen
- PSA: 19.37
Quinoline,4-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]- Gerelateerde literatuur
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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